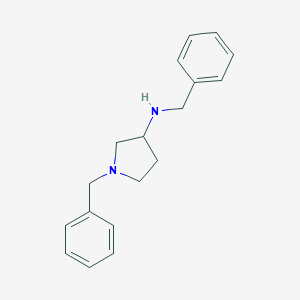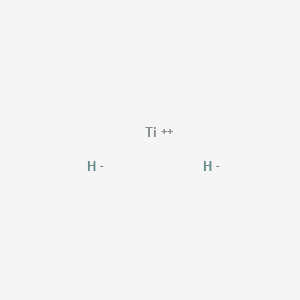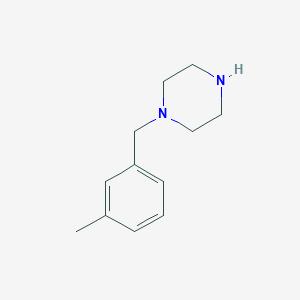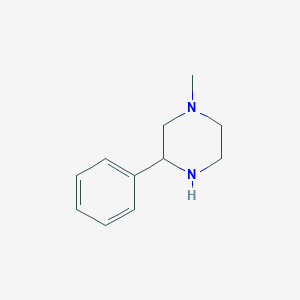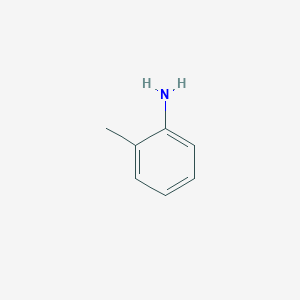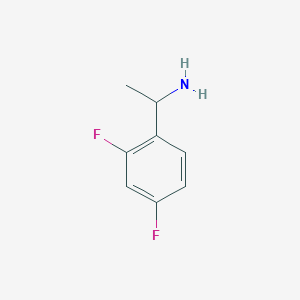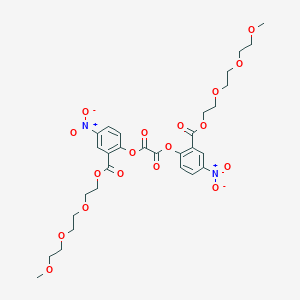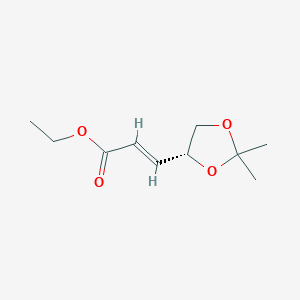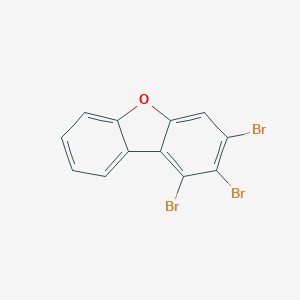
1,2,3-Tribromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tribromo-dibenzofuran (TBDF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated aromatic compound that is widely used in various fields such as pharmaceuticals, agrochemicals, and material science. TBDF is a highly reactive compound that is synthesized through various methods.
Mecanismo De Acción
1,2,3-Tribromo-dibenzofuran has a unique mechanism of action. It is a halogenated compound that can undergo various reactions such as electrophilic aromatic substitution and nucleophilic addition. 1,2,3-Tribromo-dibenzofuran can also undergo radical reactions due to the presence of bromine atoms. The reactivity of 1,2,3-Tribromo-dibenzofuran makes it an important compound in various fields.
Efectos Bioquímicos Y Fisiológicos
1,2,3-Tribromo-dibenzofuran has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi. 1,2,3-Tribromo-dibenzofuran has also been shown to have antitumor activity against various cancer cell lines. The mechanism of action of 1,2,3-Tribromo-dibenzofuran in these activities is not fully understood and requires further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3-Tribromo-dibenzofuran has various advantages and limitations for lab experiments. The advantages of 1,2,3-Tribromo-dibenzofuran include its high reactivity, high yield, and availability. The limitations of 1,2,3-Tribromo-dibenzofuran include its toxicity and the need for careful handling. 1,2,3-Tribromo-dibenzofuran should be handled in a fume hood and with appropriate personal protective equipment.
Direcciones Futuras
There are various future directions for 1,2,3-Tribromo-dibenzofuran research. One direction is to investigate the mechanism of action of 1,2,3-Tribromo-dibenzofuran in antimicrobial and antitumor activities. Another direction is to explore the potential of 1,2,3-Tribromo-dibenzofuran in material science and its applications in the synthesis of polymers and liquid crystals. The development of new synthetic methods for 1,2,3-Tribromo-dibenzofuran is also an area of future research.
Conclusion:
In conclusion, 1,2,3-Tribromo-dibenzofuran is a unique compound that has gained significant attention in scientific research. Its high reactivity and availability make it an important compound in various fields such as pharmaceuticals, agrochemicals, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,2,3-Tribromo-dibenzofuran have been discussed in this paper. Further research is required to fully understand the potential of 1,2,3-Tribromo-dibenzofuran in various fields.
Métodos De Síntesis
1,2,3-Tribromo-dibenzofuran is synthesized through the bromination of dibenzofuran. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out under mild conditions, and the yield of 1,2,3-Tribromo-dibenzofuran is high. The purity of 1,2,3-Tribromo-dibenzofuran can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1,2,3-Tribromo-dibenzofuran has various scientific research applications. It is used as a starting material in the synthesis of various pharmaceutical compounds. 1,2,3-Tribromo-dibenzofuran is also used in the synthesis of agrochemicals such as herbicides and fungicides. In material science, 1,2,3-Tribromo-dibenzofuran is used as a building block in the synthesis of polymers and liquid crystals.
Propiedades
Número CAS |
103456-41-3 |
|---|---|
Nombre del producto |
1,2,3-Tribromo-dibenzofuran |
Fórmula molecular |
C12H5Br3O |
Peso molecular |
404.88 g/mol |
Nombre IUPAC |
1,2,3-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H |
Clave InChI |
XDHQNCQRLUFFIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Br |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Br |
Sinónimos |
TRIBROMODIBENZOFURAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



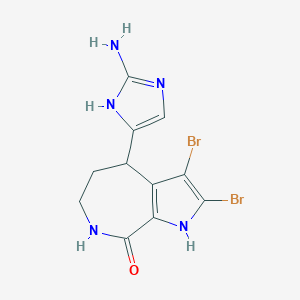
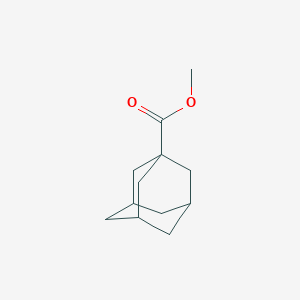
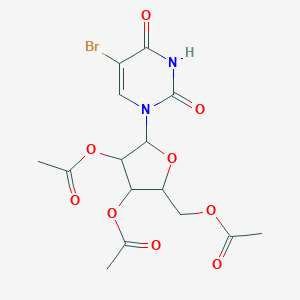
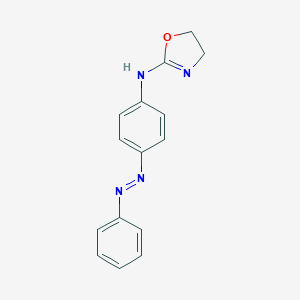
![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)
